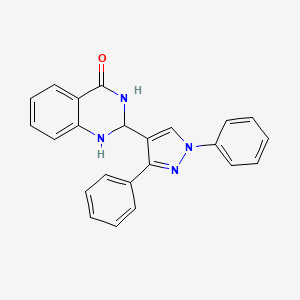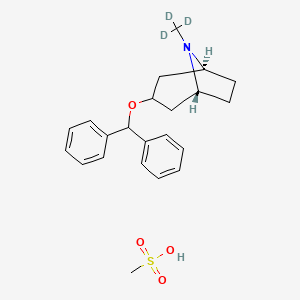
FAM-Srctide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FAM-Srctide is a synthetic peptide that is labeled with a fluorescent dye known as 5-carboxyfluorescein (FAM). The peptide sequence of this compound is Glycine-Glutamic acid-Glutamic acid-Proline-Leucine-Tyrosine-Tryptophan-Serine-Phenylalanine-Proline-Alanine-Lysine-Lysine-Lysine-NH2. This compound is widely used as a substrate for various protein kinases, including but not limited to Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, Src, TIE2, TrkB, VEGF-R1, and VEGF-R2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: FAM-Srctide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The FAM label is introduced at the N-terminus of the peptide. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions: FAM-Srctide primarily undergoes phosphorylation reactions when used as a substrate for protein kinases. These reactions involve the transfer of a phosphate group from adenosine triphosphate (ATP) to specific amino acid residues within the peptide.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP), protein kinases.
Conditions: Aqueous buffer solutions, typically at physiological pH and temperature.
Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, where one or more amino acid residues have been modified by the addition of phosphate groups .
Wissenschaftliche Forschungsanwendungen
FAM-Srctide is extensively used in scientific research due to its fluorescent properties and its role as a kinase substrate. Some of its applications include:
Chemistry: Used in studies involving enzyme kinetics and substrate specificity.
Biology: Employed in cell signaling research to study the activity of various protein kinases.
Medicine: Utilized in drug discovery and development to screen for kinase inhibitors.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods .
Wirkmechanismus
FAM-Srctide exerts its effects by serving as a substrate for protein kinases. The mechanism involves the binding of the peptide to the active site of the kinase, followed by the transfer of a phosphate group from ATP to specific amino acid residues within the peptide. This phosphorylation event can be detected and quantified using fluorescence-based assays, as the FAM label emits light upon excitation .
Vergleich Mit ähnlichen Verbindungen
FITC-Srctide: Similar to FAM-Srctide but labeled with fluorescein isothiocyanate (FITC) instead of FAM.
TAMRA-Srctide: Labeled with tetramethylrhodamine (TAMRA) and used for similar applications.
Biotin-Srctide: Labeled with biotin for use in affinity-based assays.
Uniqueness: this compound is unique due to its specific fluorescent properties, with excitation and emission wavelengths of 494 nm and 521 nm, respectively. This makes it particularly suitable for fluorescence-based detection methods, providing high sensitivity and specificity in various assays .
Eigenschaften
Molekularformel |
C102H129N19O26 |
|---|---|
Molekulargewicht |
2037.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H129N19O26/c1-55(2)45-75(117-98(142)81-25-16-43-120(81)99(143)74(37-39-86(129)130)114-92(136)73(36-38-85(127)128)110-84(126)53-108-89(133)59-28-33-66-65(48-59)101(145)147-102(66)67-34-31-62(124)50-82(67)146-83-51-63(125)32-35-68(83)102)93(137)115-76(46-58-26-29-61(123)30-27-58)94(138)116-77(49-60-52-107-69-20-8-7-19-64(60)69)95(139)119-79(54-122)96(140)118-78(47-57-17-5-4-6-18-57)100(144)121-44-15-24-80(121)97(141)109-56(3)88(132)112-71(22-10-13-41-104)91(135)113-72(23-11-14-42-105)90(134)111-70(87(106)131)21-9-12-40-103/h4-8,17-20,26-35,48,50-52,55-56,70-81,107,122-125H,9-16,21-25,36-47,49,53-54,103-105H2,1-3H3,(H2,106,131)(H,108,133)(H,109,141)(H,110,126)(H,111,134)(H,112,132)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,142)(H,118,140)(H,119,139)(H,127,128)(H,129,130)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1 |
InChI-Schlüssel |
ZCLBDQAMPLFYPV-AJBNWBOWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)

![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)


![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)




